Cas no 1095097-39-4 ((2-methoxyquinolin-3-yl)methyl(methyl)amine)

(2-Methoxyquinolin-3-yl)methyl(methyl)amine is a versatile quinoline derivative with a methoxy substituent at the 2-position and a methyl(methyl)amine group at the 3-position. This compound is of interest in medicinal chemistry and organic synthesis due to its potential as a building block for pharmacologically active molecules. The methoxy group enhances electron density, while the amine functionality provides a reactive site for further derivatization. Its structural features make it suitable for applications in drug discovery, particularly in the development of kinase inhibitors or antimicrobial agents. The compound exhibits favorable solubility in common organic solvents, facilitating its use in synthetic workflows. Careful handling is recommended due to its amine reactivity.
(2-methoxyquinolin-3-yl)methyl(methyl)amine structure
1095097-39-4 structure
商品名:(2-methoxyquinolin-3-yl)methyl(methyl)amine
CAS番号:1095097-39-4
MF:C12H14N2O
メガワット:202.252362728119
CID:6506605
PubChem ID:165619840

(2-methoxyquinolin-3-yl)methyl(methyl)amine 化学的及び物理的性質

名前と識別子

    • (2-methoxyquinolin-3-yl)methyl(methyl)amine
    • EN300-1867279
    • [(2-methoxyquinolin-3-yl)methyl](methyl)amine
    • 1095097-39-4
    • インチ: 1S/C12H14N2O/c1-13-8-10-7-9-5-3-4-6-11(9)14-12(10)15-2/h3-7,13H,8H2,1-2H3
    • InChIKey: VNJKJPYBSUDMDR-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1=C(C=C2C=CC=CC2=N1)CNC

計算された属性

  • せいみつぶんしりょう: 202.110613074g/mol
  • どういたいしつりょう: 202.110613074g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 198
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 34.2Ų

(2-methoxyquinolin-3-yl)methyl(methyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1867279-0.1g
[(2-methoxyquinolin-3-yl)methyl](methyl)amine
1095097-39-4
0.1g
$691.0 2023-09-18
Enamine
EN300-1867279-0.25g
[(2-methoxyquinolin-3-yl)methyl](methyl)amine
1095097-39-4
0.25g
$723.0 2023-09-18
Enamine
EN300-1867279-0.5g
[(2-methoxyquinolin-3-yl)methyl](methyl)amine
1095097-39-4
0.5g
$754.0 2023-09-18
Enamine
EN300-1867279-5.0g
[(2-methoxyquinolin-3-yl)methyl](methyl)amine
1095097-39-4
5g
$2277.0 2023-06-03
Enamine
EN300-1867279-1g
[(2-methoxyquinolin-3-yl)methyl](methyl)amine
1095097-39-4
1g
$785.0 2023-09-18
Enamine
EN300-1867279-1.0g
[(2-methoxyquinolin-3-yl)methyl](methyl)amine
1095097-39-4
1g
$785.0 2023-06-03
Enamine
EN300-1867279-5g
[(2-methoxyquinolin-3-yl)methyl](methyl)amine
1095097-39-4
5g
$2277.0 2023-09-18
Enamine
EN300-1867279-10g
[(2-methoxyquinolin-3-yl)methyl](methyl)amine
1095097-39-4
10g
$3376.0 2023-09-18
Enamine
EN300-1867279-10.0g
[(2-methoxyquinolin-3-yl)methyl](methyl)amine
1095097-39-4
10g
$3376.0 2023-06-03
Enamine
EN300-1867279-0.05g
[(2-methoxyquinolin-3-yl)methyl](methyl)amine
1095097-39-4
0.05g
$660.0 2023-09-18

(2-methoxyquinolin-3-yl)methyl(methyl)amine 関連文献

(2-methoxyquinolin-3-yl)methyl(methyl)amineに関する追加情報

Introduction to (2-methoxyquinolin-3-yl)methyl(methyl)amine and Its Significance in Modern Chemical Research

(2-methoxyquinolin-3-yl)methyl(methyl)amine, identified by the CAS number 1095097-39-4, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative combines the structural features of quinoline with an amine moiety, making it a versatile intermediate in the development of novel therapeutic agents. The presence of a methoxy group at the 2-position and a methylamine substituent at the 3-position imparts unique electronic and steric properties, which are exploited in various synthetic pathways and biological applications.

The compound's relevance is underscored by its potential role in medicinal chemistry, particularly in the design of molecules targeting neurological and inflammatory disorders. Recent studies have highlighted its utility as a building block for more complex scaffolds, demonstrating its importance in drug discovery efforts. The quinoline core is well-documented for its pharmacological activity, with derivatives exhibiting antimicrobial, antiviral, and anti-inflammatory properties. The introduction of the methoxy group enhances lipophilicity, while the methylamine moiety contributes to basicity, making this compound a promising candidate for further exploration.

In synthetic chemistry, (2-methoxyquinolin-3-yl)methyl(methyl)amine serves as a precursor for more elaborate structures through nucleophilic substitution and condensation reactions. Its reactivity allows for the introduction of additional functional groups, enabling the creation of libraries of compounds for high-throughput screening. The compound's stability under various reaction conditions makes it a reliable choice for multi-step syntheses, where maintaining structural integrity is crucial.

Recent advancements in computational chemistry have further illuminated the potential of this molecule. Molecular modeling studies suggest that derivatives of 1095097-39-4 may interact with biological targets in novel ways, offering insights into their mechanism of action. These studies are complemented by experimental investigations, which have begun to unravel the pharmacokinetic profile of related compounds. The combination of computational and experimental approaches provides a robust framework for understanding how modifications to this core structure can influence biological activity.

The pharmaceutical industry has taken note of these developments, with several companies exploring derivatives of (2-methoxyquinolin-3-yl)methyl(methyl)amine for therapeutic applications. Preclinical trials have demonstrated promising results in models of neurodegenerative diseases, where the compound's ability to modulate neurotransmitter pathways is particularly noteworthy. Additionally, its anti-inflammatory properties have been investigated in conditions such as rheumatoid arthritis, suggesting broad therapeutic potential.

Beyond pharmaceuticals, this compound finds applications in agrochemical research. Its structural motif is reminiscent of natural products known for their bioactivity, inspiring efforts to develop new pesticides and herbicides with improved efficacy and environmental safety. The methoxyquinoline scaffold is particularly attractive due to its ability to interact with biological systems at multiple levels.

The synthesis of (2-methoxyquinolin-3-yl)methyl(methyl)amine itself presents interesting challenges and opportunities. Traditional methods often rely on multi-step processes involving cyclization and functional group transformations. However, recent innovations in catalytic chemistry have enabled more streamlined routes, reducing both cost and environmental impact. These advances are critical for large-scale production and ensuring sustainable practices in chemical manufacturing.

The future direction of research on this compound is likely to be shaped by interdisciplinary collaborations between chemists, biologists, and computer scientists. As our understanding of complex biological systems grows, so too will the demand for sophisticated molecular tools like (2-methoxyquinolin-3-yl)methyl(methyl)amine. Its role as a key intermediate will undoubtedly continue to evolve, driving new discoveries and applications across multiple domains.

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